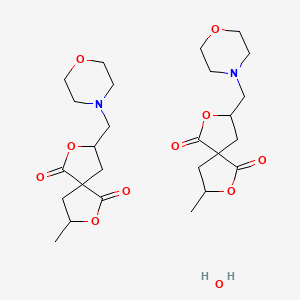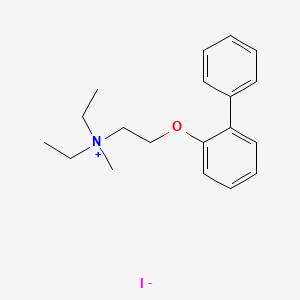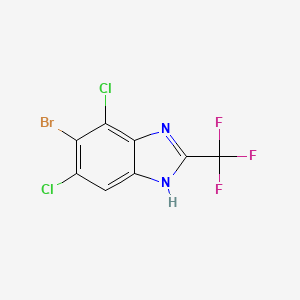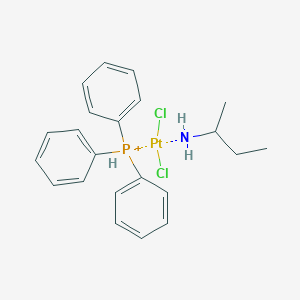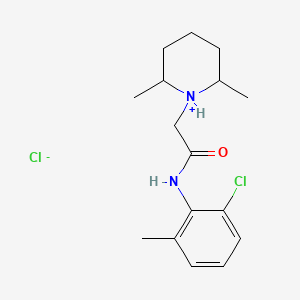
6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a piperidine ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride typically involves multiple steps:
Formation of the Phenyl Intermediate: The starting material, 2-chloro-6-methylphenylamine, is reacted with acetic anhydride to form the corresponding acetamide.
Piperidine Ring Introduction: The acetamide intermediate is then reacted with 2,6-dimethylpiperidine under suitable conditions to form the final compound.
Chloride Addition: The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential pharmacological effects.
Medicine: It could be investigated for its potential as a therapeutic agent.
Industry: The compound might find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-yl)acetamide
- N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-yl)acetamide bromide
- N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-yl)acetamide iodide
Uniqueness
N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride is unique due to its specific combination of functional groups and the presence of a chloride ion. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
77966-93-9 |
|---|---|
Fórmula molecular |
C16H24Cl2N2O |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-11-6-4-9-14(17)16(11)18-15(20)10-19-12(2)7-5-8-13(19)3;/h4,6,9,12-13H,5,7-8,10H2,1-3H3,(H,18,20);1H |
Clave InChI |
YRODETAUVQZTCC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC([NH+]1CC(=O)NC2=C(C=CC=C2Cl)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


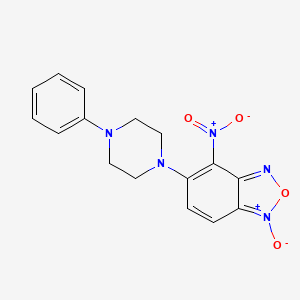
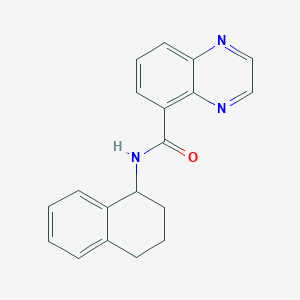
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)
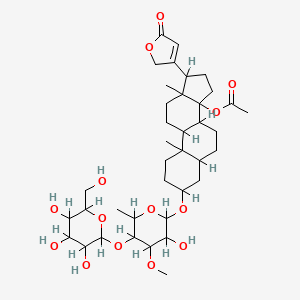
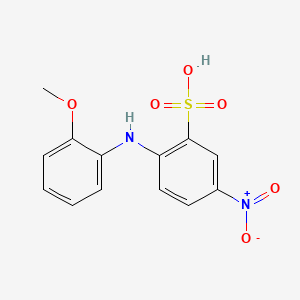

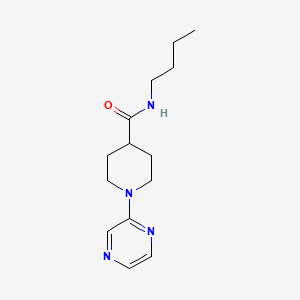

![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
